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Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

Cat. No.: B132157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, is a valuable building block in

medicinal chemistry and drug development, frequently utilized as a key intermediate in the

synthesis of a wide range of pharmaceutical compounds. Its stereospecific nature makes it a

critical component for creating enantiomerically pure drugs, which can lead to improved

efficacy and reduced off-target effects. This technical guide provides an in-depth overview of

the commercial availability of (S)-Piperidin-3-ylmethanol, including supplier information, purity

levels, and a detailed look at a common synthetic route.

Commercial Suppliers and Product Specifications
(S)-Piperidin-3-ylmethanol is commercially available from various suppliers, primarily as the

free base or as a hydrochloride salt. The purity of the commercially available compound is

typically high, often exceeding 95%. The table below summarizes the offerings from a selection

of suppliers.
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Supplier
Product
Name

CAS
Number

Molecular
Formula

Purity
Available
Forms

Sigma-

Aldrich

(S)-Piperidin-

3-ylmethanol
144539-77-5 C₆H₁₃NO ≥95% Solid

CymitQuimic

a

(S)-Piperidin-

3-ylmethanol

hydrochloride

1125551-75-

8
C₆H₁₄ClNO 97% Solid

BLD Pharm

(S)-Piperidin-

3-ylmethanol

hydrochloride

1125551-75-

8
C₆H₁₄ClNO Not specified Not specified

Alchem

Pharmtech

(S)-Piperidin-

3-ylmethanol

hydrochloride

1125551-75-

8
C₆H₁₄ClNO 97% Not specified

This table is not exhaustive and represents a snapshot of available suppliers. Prices and

availability are subject to change.

Synthetic Pathway: Enantioselective Synthesis from
L-Glutamic Acid
The enantiomerically pure form of 3-substituted piperidines can be synthesized from readily

available chiral starting materials. One common and effective approach utilizes L-glutamic acid,

a naturally occurring amino acid, as the chiral precursor. This multi-step synthesis involves the

formation of a protected piperidine ring system followed by reduction of a carboxyl group to the

desired hydroxymethyl functionality.

The following diagram illustrates a representative synthetic workflow for obtaining

enantiomerically pure 3-substituted piperidine derivatives from L-glutamic acid.
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Figure 1: Synthetic workflow for (S)-Piperidin-3-ylmethanol.
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Experimental Protocol: Synthesis of (S)-Dimethyl 2-
((tert-butoxycarbonyl)amino)pentanedioate
This protocol is adapted from a published procedure for the synthesis of a key intermediate.

Materials:

Dimethyl glutamate hydrochloride

Triethylamine (Et₃N)

Di-tert-butyl dicarbonate ((Boc)₂O)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (CH₂Cl₂)

Distilled water

10% aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of dimethyl glutamate hydrochloride (1.0 eq) in CH₂Cl₂ at 0°C, add

triethylamine (4.0 eq).

To this mixture, add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1

eq).

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

Quench the reaction with distilled water.

Extract the aqueous layer with CH₂Cl₂ (3x).
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Wash the combined organic layers with 10% aqueous sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by column chromatography to obtain (S)-dimethyl 2-((tert-

butoxycarbonyl)amino)pentanedioate.

Subsequent steps to achieve the final (S)-Piperidin-3-ylmethanol product would involve the

selective reduction of one ester group, followed by cyclization and final reduction of the

remaining ester to the alcohol. The specific reagents and conditions for these transformations

can vary and should be optimized based on laboratory capabilities and desired scale.

Logical Relationship of Synthetic Steps
The synthesis of (S)-Piperidin-3-ylmethanol from L-glutamic acid follows a logical progression

of chemical transformations designed to build the chiral piperidine ring and install the required

functional groups while preserving the stereochemistry of the starting material.
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Figure 2: Logical flow of the synthetic strategy.

This guide provides a foundational understanding of the commercial availability and a viable

synthetic approach for (S)-Piperidin-3-ylmethanol. For researchers and drug development

professionals, access to reliable suppliers and a clear understanding of the synthetic landscape

are crucial for the successful and timely advancement of their projects. It is always

recommended to consult the safety data sheet (SDS) from the supplier before handling this or

any chemical compound.
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To cite this document: BenchChem. [Commercial Availability of (S)-Piperidin-3-ylmethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132157#commercial-availability-of-s-piperidin-3-
ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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